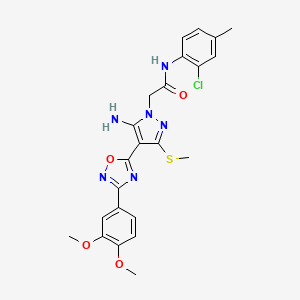

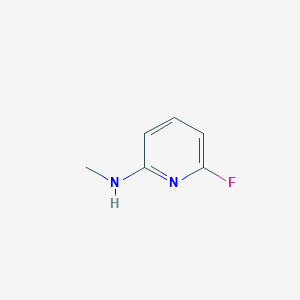

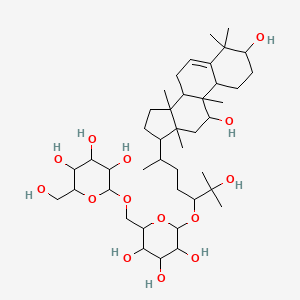

![molecular formula C20H22N4O5S3 B2554374 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 683259-44-1](/img/structure/B2554374.png)

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

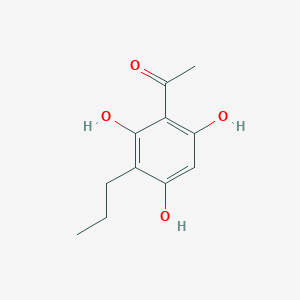

The compound “4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a sulfonamide, a benzamide, and a thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a heterocyclic ring containing both sulfur and nitrogen atoms. The sulfonamide and benzamide groups are also key structural features .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide group might be susceptible to hydrolysis under acidic or basic conditions. The thiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide and benzamide groups might enhance its solubility in polar solvents .科学的研究の応用

DNA Binding and Fluorescent Staining

Compounds with structural similarities to Hoechst 33258, a well-known minor groove binder of DNA, are used for their DNA-binding capabilities, specifically targeting AT-rich sequences. These compounds, including some derivatives of benzimidazoles and piperazine, are utilized in fluorescent DNA staining for cell biology, enabling the analysis of chromosomes and nuclear DNA content through flow cytometry and microscopy. This application is crucial for genomic studies, cancer research, and the investigation of chromosomal abnormalities (Issar & Kakkar, 2013).

Sulfonamides in Therapeutic Development

Sulfonamides, including those with the sulfonyl functional group, have been explored for their therapeutic potential beyond their traditional use as antibiotics. Their roles have expanded into the development of drugs targeting carbonic anhydrase (CA) inhibitors for glaucoma, diuretics, antiepileptics, antipsychotics, and COX2 inhibitors for inflammation and pain management. Novel drugs such as apricoxib and pazopanib, which incorporate sulfonamide groups, demonstrate significant antitumor activities, indicating the continuous relevance of sulfonamides in drug discovery and development (Carta, Scozzafava, & Supuran, 2012).

Antioxidant Capacity and Enzyme Inhibition

The compound's structure is reminiscent of molecules involved in redox reactions and enzyme inhibition. Studies on similar compounds, such as those containing azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), have elucidated their roles in assessing antioxidant capacity and the pathways of enzyme-mediated oxidation. These insights are vital for understanding the molecular basis of oxidative stress, developing antioxidants, and exploring therapeutic applications for diseases linked to oxidative damage (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Novel Synthesis and Chemical Transformations

Research into the synthesis and transformation of benzimidazoles and related compounds has led to the development of methodologies for producing novel pharmaceutical impurities and active pharmaceutical ingredients (APIs). This research area focuses on optimizing synthetic routes to obtain compounds with improved efficacy, reduced toxicity, and enhanced stability, which is critical for the pharmaceutical industry and the development of new treatments (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(2-methylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S3/c1-13-4-2-3-11-24(13)32(28,29)15-7-5-14(6-8-15)19(25)23-20-22-17-10-9-16(31(21,26)27)12-18(17)30-20/h5-10,12-13H,2-4,11H2,1H3,(H2,21,26,27)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVAESUGDHXALW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

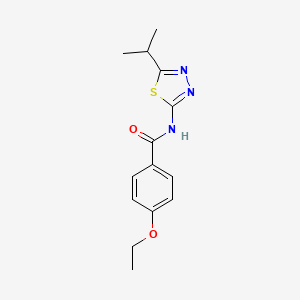

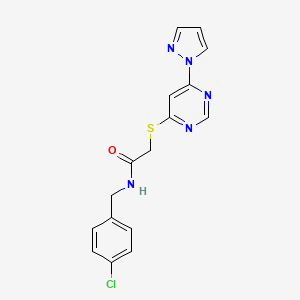

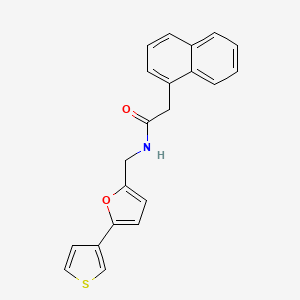

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2554309.png)